molecular formula C27H35NO4 B11225915 cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11225915
M. Wt: 437.6 g/mol
InChI Key: YKHAQCQHYNPKIS-UHFFFAOYSA-N
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Description

Cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound with a unique structure that combines cyclohexyl, ethylphenoxy, and dihydroisoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the ethylphenoxy group: This step involves the reaction of the dihydroisoquinoline intermediate with 4-ethylphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethylphenoxy group, where halogens or other nucleophiles replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated compounds, substituted phenoxy derivatives

Scientific Research Applications

Cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its combination of structural features, which confer specific chemical and biological properties. Its dihydroisoquinoline core and ethylphenoxy group contribute to its potential as a versatile intermediate in synthetic chemistry and its promising applications in medicinal chemistry.

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

cyclohexyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C27H35NO4/c1-4-19-10-12-22(13-11-19)32-18-24-23-17-26(31-3)25(30-2)16-21(23)14-15-28(24)27(29)20-8-6-5-7-9-20/h10-13,16-17,20,24H,4-9,14-15,18H2,1-3H3

InChI Key

YKHAQCQHYNPKIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CCCCC4)OC)OC

Origin of Product

United States

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